Cas no 332106-61-3 (2-(2-furoylamino)-3-(2-furyl)acrylic acid)
2-(2-furoylamino)-3-(2-furyl)acrylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2-furoylamino)-3-(2-furyl)acrylic acid
- CHEMBL1325028
- SMR000516065
- 2-(Furan-2-carboxamido)-3-(furan-2-yl)acrylicacid
- Cambridge id 6096352
- (2e)-2-(2-furoylamino)-3-(2-furyl)prop-2-enoic acid
- 332106-61-3
- (e)-2-[(furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid
- HMS2826D11
- 2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid
- AKOS000301249
- 2-(Furan-2-carboxamido)-3-(furan-2-yl)acrylic acid
- MLS001210931
- HMS1545G14
- (E)-2-(furan-2-carbonylamino)-3-(furan-2-yl)prop-2-enoic acid
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- MDL: MFCD02043616
- Inchi: 1S/C12H9NO5/c14-11(10-4-2-6-18-10)13-9(12(15)16)7-8-3-1-5-17-8/h1-7H,(H,13,14)(H,15,16)/b9-7+
- InChI Key: GJTMOBINDWOQAV-VQHVLOKHSA-N
- SMILES: O1C=CC=C1/C=C(\C(=O)O)/NC(C1=CC=CO1)=O
Computed Properties
- Exact Mass: 247.04807239Da
- Monoisotopic Mass: 247.04807239Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 365
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 92.7Ų
2-(2-furoylamino)-3-(2-furyl)acrylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM378790-1g |
3-(furan-2-yl)-2-[(furan-2-yl)formamido]prop-2-enoic acid |
332106-61-3 | 95%+ | 1g |
$323 | 2023-03-07 | |
| Ambeed | A280673-1g |
2-(Furan-2-carboxamido)-3-(furan-2-yl)acrylic acid |
332106-61-3 | 97% | 1g |
$294.0 | 2024-04-20 |
2-(2-furoylamino)-3-(2-furyl)acrylic acid Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 2-(2-furoylamino)-3-(2-furyl)acrylic acid
Comprehensive Overview of 2-(2-Furoylamino)-3-(2-furyl)acrylic acid (CAS No. 332106-61-3)
2-(2-Furoylamino)-3-(2-furyl)acrylic acid (CAS No. 332106-61-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique furan-based structure, is widely studied for its potential applications in drug development and material science. The presence of both furoylamino and acrylic acid moieties makes it a versatile intermediate for synthesizing more complex molecules. Researchers are particularly interested in its role as a building block for bioactive compounds, given its ability to interact with various biological targets.
In recent years, the demand for furyl-containing compounds like 2-(2-Furoylamino)-3-(2-furyl)acrylic acid has surged due to their relevance in green chemistry and sustainable synthesis. With the growing emphasis on eco-friendly processes, this compound's potential as a biodegradable intermediate aligns well with current trends. Its structural features also make it a candidate for photocatalytic applications, a hot topic in renewable energy research. Users searching for "furyl derivatives in drug design" or "sustainable acrylic acid analogs" will find this compound highly relevant to their queries.
The synthesis of 2-(2-Furoylamino)-3-(2-furyl)acrylic acid typically involves condensation reactions between furoyl chloride and furylacrylic acid derivatives, followed by purification steps to achieve high yields. Analytical techniques such as NMR spectroscopy and HPLC are commonly employed to verify its purity and structural integrity. Given its hydrogen-bonding capacity, this compound is also explored in crystal engineering, addressing popular search terms like "supramolecular chemistry of furan-based compounds."
From a commercial perspective, CAS No. 332106-61-3 is often listed in catalogs of fine chemicals and research reagents. Its stability under ambient conditions and solubility in polar solvents like DMSO and methanol make it practical for laboratory use. Suppliers frequently highlight its role in high-throughput screening and medicinal chemistry, catering to users searching for "small molecule libraries for drug discovery." Additionally, its compatibility with click chemistry protocols has expanded its utility in bioconjugation studies.
Ongoing research explores the bioactivity of 2-(2-Furoylamino)-3-(2-furyl)acrylic acid, particularly its interaction with enzymes and receptors. Preliminary studies suggest potential anti-inflammatory and antioxidant properties, aligning with the rising interest in natural product-inspired therapeutics. These findings respond to frequent searches such as "furan derivatives in nutraceuticals" and "acrylic acid analogs with biological activity." However, further in vivo validation is required to confirm these effects.
In summary, 2-(2-Furoylamino)-3-(2-furyl)acrylic acid (CAS No. 332106-61-3) represents a multifaceted compound with broad applicability in modern chemistry and life sciences. Its structural uniqueness, combined with emerging research trends, ensures its continued relevance in both academic and industrial settings. For researchers investigating "furan-based heterocycles" or "functionalized acrylic acids," this compound offers a promising avenue for innovation.
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